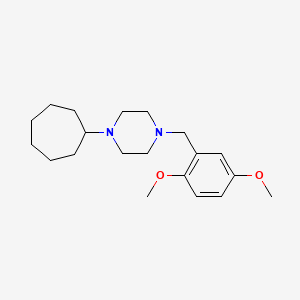

1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine

Description

Overview of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4), is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Recognized as a "privileged scaffold," its versatile structure is found in a multitude of approved therapeutic agents across numerous disease areas. nih.govrsc.orgresearchgate.net

The history of piperazine in pharmacology began with its use as an anthelmintic agent to treat parasitic worm infections. wikipedia.org Its simple synthesis and unique chemical properties soon led to broader applications. wikipedia.org In the mid-20th century, the incorporation of the piperazine ring into more complex molecules led to the discovery of major drug classes, including the first typical antipsychotics like trifluoperazine. researchgate.net Some early piperazine derivatives were investigated as potential antidepressants but were ultimately not brought to market, being described as 'failed pharmaceuticals'. drugpolicyfacts.org One such example, 1-benzylpiperazine (B3395278) (BZP), was initially developed as an antidepressant but was found to have stimulant properties. drugpolicyfacts.org This evolution highlights a journey from a simple anti-parasitic to a central building block in the design of highly specific agents targeting the central nervous system (CNS) and other biological systems. nih.govresearchgate.net

The strategic inclusion of a piperazine ring in a drug candidate is a common tactic in medicinal chemistry to enhance its pharmacological profile. researchgate.netnbinno.com The two nitrogen atoms offer multiple advantages. They can act as hydrogen bond acceptors and, under physiological conditions, can be protonated, which significantly increases the water solubility of a molecule. nih.govnih.gov This improvement in solubility is often crucial for oral bioavailability. researchgate.net

Furthermore, the piperazine scaffold provides a rigid linker between different pharmacophoric groups, allowing chemists to orient them in precise spatial arrangements to optimize binding with a biological target. nbinno.comresearchgate.net The two nitrogen atoms (N1 and N4) serve as convenient points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) by attaching various substituents. nih.govnih.gov This tunability allows for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties. nbinno.com

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Clozapine | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Cyclizine | Antihistamine |

| Gilteritinib | Anticancer |

Structural Classification and Unique Features of N,N'-Disubstituted Piperazines

Piperazine derivatives are broadly classified based on the nature of the substituents on their two nitrogen atoms. When both nitrogens bear a substituent (other than hydrogen), they are known as N,N'-disubstituted piperazines. wm.eduresearchgate.net This class is particularly diverse, as the two substituents can be identical (symmetrical) or different (asymmetrical), leading to a vast chemical space with varied biological activities. mdpi.com

The compound 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine is an asymmetrical N,N'-disubstituted piperazine. Its structure can be deconstructed into three key components:

Piperazine Core : The central heterocyclic scaffold providing the basic structural framework and influencing physicochemical properties like solubility and basicity. nih.gov

Cycloheptyl Group : A seven-membered cycloalkane ring attached to the N1 position. This is a bulky, non-polar (lipophilic) group. Its size and conformation can play a significant role in how the molecule fits into a receptor's binding pocket.

2,5-Dimethoxybenzyl Group : A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) substituted with two methoxy (B1213986) (-OCH₃) groups at positions 2 and 5, attached to the N4 position. The methoxy groups are electron-donating and can participate in hydrogen bonding, influencing both electronic properties and receptor interactions.

The combination of a large, lipophilic cycloalkyl group on one nitrogen and a substituted aromatic benzyl group on the other creates a molecule with distinct spatial and electronic characteristics, designed to probe specific interactions with biological targets.

The nature of the substituent on the piperazine nitrogen significantly dictates the compound's pharmacological profile.

Benzyl-Piperazines : This subclass, typified by 1-benzylpiperazine (BZP), has been extensively studied. researchgate.netwikipedia.org The benzyl group provides a rigid aromatic system capable of engaging in π-π stacking and hydrophobic interactions with protein targets. nih.gov Derivatives of this class often exhibit activity at CNS receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.govnih.govacs.org The electronic properties of the benzyl ring can be easily modified with substituents to alter binding affinity and selectivity. nih.gov

Cycloalkyl-Piperazines : In this subclass, one of the nitrogens is substituted with a cycloalkyl ring (e.g., cyclohexyl or cycloheptyl). An example from research literature is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45). researchgate.netnih.gov The cycloalkyl group is a saturated, lipophilic moiety. Compared to the flat aromatic ring of a benzyl group, a cycloalkyl group is three-dimensional and flexible, which can be advantageous for fitting into specific, non-aromatic binding pockets. The size of the cycloalkyl ring (e.g., cyclohexyl vs. cycloheptyl) can be varied to probe the size and shape of a receptor's hydrophobic pocket.

Table 2: Comparison of Benzyl and Cycloalkyl Piperazine Substructures

| Feature | Benzyl-Piperazine Substructure | Cycloalkyl-Piperazine Substructure |

|---|---|---|

| Aromaticity | Aromatic (Planar) | Non-aromatic (3D Conformation) |

| Key Interactions | π-π stacking, hydrophobic | Hydrophobic, van der Waals |

| Polarity | Generally non-polar but tunable with substituents | Highly non-polar (lipophilic) |

| Common Targets | CNS receptors (Serotonin, Dopamine, Sigma) nih.govacs.org | Often explored for opioid and sigma receptors nih.gov |

Rationale for Academic Investigation of this compound and Related Analogues

While specific research on this compound is not prominent in published literature, the rationale for its synthesis and investigation can be inferred from extensive research on its constituent parts and related analogues. The academic investigation of such a molecule is typically driven by the systematic exploration of structure-activity relationships (SAR) for specific biological targets.

The benzylpiperazine framework is a well-established pharmacophore for interacting with various G-protein coupled receptors and transporters in the central nervous system. researchgate.netacs.org The 2,5-dimethoxy substitution pattern on the benzyl ring is a known feature in compounds with psychoactive properties that target serotonin receptors. The primary rationale for synthesizing this compound and its analogues would be to create novel ligands to probe the binding sites of these CNS targets.

Researchers would investigate how the combination of the 2,5-dimethoxybenzyl group with a large, bulky cycloheptyl group modulates the compound's affinity and selectivity. For instance, in studies of sigma receptor ligands, modifications to both the aralkyl and benzyl moieties of piperazine derivatives were systematically performed to define structure-affinity relationships. nih.govacs.org The cycloheptyl group, in place of a more common substituent, serves to explore a different region of the receptor's binding pocket, potentially leading to a unique pharmacological profile with higher selectivity or a different mode of action (e.g., agonist vs. antagonist). nih.gov Therefore, the investigation of this compound represents a logical step in the rational design of new chemical probes and potential therapeutic leads for neurological targets.

Hypothesized Interactions with Biological Macromolecules

It is hypothesized that the benzyl moiety of the molecule, particularly with its dimethoxy substitutions, could play a crucial role in binding to specific receptors. The pattern of substitution on the benzene ring is known to influence the affinity and selectivity for various serotonin (5-HT) and dopamine (D) receptor subtypes. For instance, different methoxy-substituted phenylpiperazines have shown varying affinities for these receptors.

The cycloheptyl group attached to the other nitrogen of the piperazine ring is likely to influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. This bulky alkyl group could also sterically influence how the molecule fits into the binding pockets of its target macromolecules, potentially modulating its agonist or antagonist activity. Based on the actions of similar compounds, it is plausible that this compound could interact with dopamine transporters (DAT) and serotonin transporters (SERT), thereby affecting the reuptake of these neurotransmitters. researchgate.netnih.gov

Interactive Data Table: Physicochemical Properties of Related Piperazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1-Benzylpiperazine | C11H16N2 | 176.26 | 1.9 |

| 1-(3-Trifluoromethylphenyl)piperazine | C11H13F3N2 | 230.23 | 2.8 |

| 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | 196.68 | 2.5 |

| 1-(4-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 1.8 |

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.

Positioning within Contemporary Chemical Biology Research

In the landscape of contemporary chemical biology, compounds like this compound are of interest as potential molecular probes for studying the nervous system. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a series of related compounds with variations in the cycloalkyl and substituted benzyl groups, researchers can map the chemical features required for specific biological activities.

The study of such derivatives contributes to a deeper understanding of the neurobiology of monoaminergic systems. These compounds can be used to investigate the roles of different dopamine and serotonin receptor subtypes in various physiological and pathological processes. Furthermore, the development of novel piperazine derivatives is an active area of research for potential therapeutic applications, including the treatment of neurological and psychiatric disorders. researchgate.net While many benzylpiperazine derivatives have been investigated for their stimulant properties, the focus in chemical biology is often on designing molecules with high selectivity for a single biological target to minimize off-target effects and to serve as precise research tools. nih.gov

Properties

IUPAC Name |

1-cycloheptyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-23-19-9-10-20(24-2)17(15-19)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECYEWFWYAZMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-Cycloheptyl-4-(2,5-Dimethoxybenzyl)piperazine

A retrosynthetic approach to this compound logically dissects the molecule into simpler, commercially available, or readily synthesizable precursors. The two primary disconnections are at the C-N bonds of the piperazine (B1678402) ring.

One disconnection severs the bond between the piperazine nitrogen and the cycloheptyl group. This suggests 1-(2,5-dimethoxybenzyl)piperazine and a cycloheptyl halide or a cycloheptanone (B156872) as starting materials. The former could be formed via N-alkylation or reductive amination.

Alternatively, disconnecting the bond between the other piperazine nitrogen and the 2,5-dimethoxybenzyl group points to 1-cycloheptylpiperazine (B1581760) and a 2,5-dimethoxybenzyl halide as the key synthons. This again highlights N-alkylation as a crucial bond-forming reaction.

A third disconnection can be envisioned within the piperazine ring itself, suggesting a cyclocondensation approach from a diamine precursor.

Direct Synthesis Routes to this compound

The construction of the target molecule can be achieved through several direct synthetic routes, primarily involving the formation of the piperazine core and its subsequent functionalization.

N-Alkylation Strategies of Piperazine Intermediates

N-alkylation is a fundamental and widely employed method for the synthesis of substituted piperazines. researchgate.netresearchgate.net This strategy can be applied in two ways to synthesize the target compound.

One approach involves the alkylation of 1-cycloheptylpiperazine with a 2,5-dimethoxybenzyl halide. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is typically carried out using a protecting group strategy. For instance, 1-Boc-piperazine can be alkylated with a cyclohexyl halide, followed by deprotection and subsequent alkylation with 2,5-dimethoxybenzyl halide. google.com The use of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724) is common. researchgate.net

Conversely, 1-(2,5-dimethoxybenzyl)piperazine can be reacted with a cycloheptyl halide. The reaction conditions would be similar, employing a base and an appropriate solvent.

| Reactant 1 | Reactant 2 | Strategy |

| 1-Cycloheptylpiperazine | 2,5-Dimethoxybenzyl halide | Direct N-alkylation |

| 1-(2,5-Dimethoxybenzyl)piperazine | Cycloheptyl halide | Direct N-alkylation |

| 1-Boc-piperazine | Cyclohexyl halide | N-alkylation with protecting group |

Reductive Amination Protocols for Piperazine Scaffolds

Reductive amination offers a powerful alternative for the formation of C-N bonds. This method can be utilized to introduce either the cycloheptyl or the 2,5-dimethoxybenzyl group.

For instance, the reaction of 1-(2,5-dimethoxybenzyl)piperazine with cycloheptanone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield the desired product. nih.gov This mild reducing agent is particularly effective for the reductive amination of secondary amines.

Alternatively, 1-cycloheptylpiperazine can undergo reductive amination with 2,5-dimethoxybenzaldehyde (B135726). The choice of reducing agent and reaction conditions is crucial to ensure high yields and minimize side reactions. A patent describing the synthesis of 1-cyclohexylpiperazine (B93859) mentions the use of sodium triacetoxyborohydride for the reductive amination of 1-Boc-piperazine with cyclohexanone. google.com

| Amine | Carbonyl Compound | Reducing Agent |

| 1-(2,5-Dimethoxybenzyl)piperazine | Cycloheptanone | Sodium triacetoxyborohydride |

| 1-Cycloheptylpiperazine | 2,5-Dimethoxybenzaldehyde | Various reducing agents |

Cyclocondensation Approaches for Piperazine Ring Formation

The piperazine ring itself can be constructed through cyclocondensation reactions. rsc.org One common method involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. While not the most direct route to the specifically substituted target compound, it is a fundamental approach to the piperazine scaffold. For example, ethylene (B1197577) diamine can react with propylene (B89431) glycol over a promoted copper catalyst to form 2-methyl piperazine. scienceopen.com More complex piperazine derivatives can be synthesized via manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine compounds with 1,3-dicarbonyls. nih.gov

Synthesis of Precursors and Key Building Blocks

The successful synthesis of this compound relies on the availability of key precursors.

Preparation of 2,5-Dimethoxybenzyl Halides

2,5-Dimethoxybenzyl halides are crucial electrophiles in the N-alkylation strategies. The preparation of 2,5-dimethoxybenzyl chloride can be achieved by treating 2,5-dimethoxybenzyl alcohol with thionyl chloride in the presence of a base like 2,4,6-collidine in a solvent such as methylene (B1212753) chloride. prepchem.com Another method involves the hydrochlorination of the corresponding alcohol under substantially anhydrous conditions using hydrogen chloride in an inert liquid diluent at a temperature below 25°C. google.com

The precursor, 2,5-dimethoxybenzyl alcohol, can be obtained from the reduction of 2,5-dimethoxybenzaldehyde. The synthesis of 2,5-dimethoxybenzaldehyde itself can be accomplished through various routes, including the formylation of 1,4-dimethoxybenzene (B90301) or the methylation of 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comgoogle.com A green synthesis method has also been reported where 1,4-dimethoxybenzene and formaldehyde (B43269) react in the presence of a cobalt catalyst to generate 2,5-dimethoxybenzaldehyde. patsnap.com

| Precursor | Reagent | Product |

| 2,5-Dimethoxybenzyl alcohol | Thionyl chloride/2,4,6-collidine | 2,5-Dimethoxybenzyl chloride prepchem.com |

| 2,5-Dimethoxybenzyl alcohol | Hydrogen chloride | 2,5-Dimethoxybenzyl chloride google.com |

| 2,5-Dimethoxybenzaldehyde | Reducing agent | 2,5-Dimethoxybenzyl alcohol |

| 1,4-Dimethoxybenzene | Formaldehyde/Cobalt catalyst | 2,5-Dimethoxybenzaldehyde patsnap.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethylsulfate | 2,5-Dimethoxybenzaldehyde chemicalbook.comgoogle.com |

Synthesis of Substituted Cycloheptyl Moieties

The synthesis of the 1-cycloheptylpiperazine core, a key intermediate for the title compound, can be achieved through established synthetic routes. One common and effective method is the reductive amination of cycloheptanone with piperazine. This reaction typically involves the condensation of cycloheptanone and piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-cycloheptylpiperazine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a mild and selective option.

Alternatively, the cycloheptyl moiety can be introduced via nucleophilic substitution. This involves the reaction of piperazine with a cycloheptyl halide, such as cycloheptyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. To favor mono-alkylation and minimize the formation of the undesired 1,4-dicycloheptylpiperazine, an excess of piperazine is often used. Another strategy to achieve mono-substitution involves the use of a protecting group on one of the piperazine nitrogens, such as a tert-butoxycarbonyl (Boc) group. The protected piperazine can then be alkylated with a cycloheptyl halide, followed by the removal of the protecting group to yield 1-cycloheptylpiperazine. A patented method for the synthesis of the analogous 1-cyclohexylpiperazine involves the reaction of 1-Boc-piperazine with cyclohexyl bromide in the presence of potassium carbonate, followed by deprotection with an acid. google.com

Advanced Synthetic Methodologies

Functionalization and Derivatization of the Core Structure

The core structure of this compound offers several sites for functionalization and derivatization, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The 2,5-dimethoxybenzyl moiety is susceptible to electrophilic aromatic substitution reactions. However, the methoxy (B1213986) groups are activating and ortho-, para-directing, which could lead to a mixture of products. Demethylation of one or both methoxy groups would yield phenolic derivatives, which could then be further functionalized, for instance, by etherification or esterification. Metabolic studies of related benzylpiperazines have shown that hydroxylation of the aromatic ring can occur. nih.gov

The piperazine ring itself can be a site for derivatization, although in this case, both nitrogen atoms are already substituted. However, in the synthesis of analogues, the piperazine core can be replaced by other cyclic diamines to explore the impact on biological activity.

The cycloheptyl group offers opportunities for functionalization, although it is generally less reactive than the aromatic ring. Free-radical halogenation could introduce a handle for further substitution, though this would likely result in a mixture of isomers. The synthesis of analogues with substituents on the cycloheptyl ring, as discussed in the stereoselective synthesis section, is a more controlled approach to derivatization at this position.

Analytical Characterization of Synthetic Intermediates and Final Compound

Spectroscopic Techniques (NMR, MS) for Structural Confirmation

The structural confirmation of this compound and its synthetic intermediates relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide characteristic signals for the different protons in the molecule. The aromatic protons of the 2,5-dimethoxybenzyl group would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their splitting patterns providing information about their substitution pattern. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet around δ 3.5 ppm. The protons of the two methoxy groups would each give a singlet at around δ 3.8 ppm. The protons on the piperazine ring would show complex multiplets in the aliphatic region, as would the protons of the cycloheptyl ring.

¹³C NMR spectroscopy would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic carbons, the benzylic carbon, the methoxy carbons, and the aliphatic carbons of the piperazine and cycloheptyl rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the specific proton and carbon signals and confirming the connectivity of the molecule. For example, in related N,N'-substituted piperazines, distinct signals for the piperazine carbons and protons are observed, and their chemical shifts can be influenced by the nature of the substituents. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), respectively, corresponding to its molecular formula.

The fragmentation pattern in the mass spectrum would likely involve cleavage of the bonds adjacent to the nitrogen atoms. A characteristic fragment would be the tropylium (B1234903) ion or a substituted benzyl (B1604629) cation at m/z 91 or a related dimethoxybenzyl fragment, resulting from the cleavage of the benzylic C-N bond. nih.gov Cleavage of the C-N bond of the cycloheptyl group would also be expected. Fragmentation of the piperazine ring itself would lead to a series of smaller fragment ions. The exact fragmentation pattern would provide strong evidence for the proposed structure.

Molecular Pharmacology and Receptor Binding Profile

Functional Assays for Agonism, Antagonism, or Modulation

No publicly available data exists from functional assays to characterize the activity of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine as an agonist, antagonist, or modulator at any biological target.

Receptor-Coupled Signaling Pathways (e.g., cAMP, Ca2+)

There is no information available from studies measuring the effect of this compound on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium ion (Ca2+) mobilization.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Specific details regarding the interaction of this compound with any G-protein coupled receptor (GPCR) and its subsequent effect on signal transduction pathways have not been reported.

Ion Channel Modulation Studies

No studies have been published that investigate the potential for this compound to modulate the activity of any ion channels.

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and databases, no research or publications detailing the mechanistic investigations at a cellular and biochemical level for the chemical compound This compound were found.

Therefore, it is not possible to provide an article structured around the requested outline, which includes:

Mechanistic Investigations at the Cellular and Biochemical Level

Cellular Phenotypic Assays (Non-Clinical Focus)

Cell Viability and Proliferation Studies (e.g., in cancer cell lines)

The absence of any specific studies on 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine means there is no available data on its cellular uptake, enzyme interactions, effects on intracellular signaling, or its impact on cell viability and proliferation to report.

Further research would be required to be initiated on this specific compound to generate the data necessary to fulfill the detailed requests of the article outline.

Cellular Morphological Changes

Specific studies detailing the morphological changes in cells induced by this compound have not been identified. However, research on analogous piperazine-containing molecules offers insights into potential cellular effects. For instance, certain N-benzylpiperazine derivatives have been observed to induce neurotoxic effects, leading to changes in mitochondrial function and the activation of pro-apoptotic pathways in cell models. nih.gov These effects could manifest as alterations in cell size, shape, and internal organization, characteristic of cellular stress and apoptosis.

Furthermore, other piperazine (B1678402) derivatives have been shown to impact the cell cycle, with some compounds causing cell cycle arrest at the G2/M phase. nih.govresearchgate.net Such an arrest is often accompanied by distinct morphological changes, including cell rounding and an increase in mitotic figures. The specific substitutions on the piperazine ring, such as the cycloheptyl and 2,5-dimethoxybenzyl groups, would likely modulate these activities, but without direct experimental evidence, the precise nature of these changes remains speculative.

Investigation of Protein-Ligand Interaction Sites (e.g., Crystallography of Protein-Ligand Complexes for Analogues)

Crystallographic data for protein-ligand complexes involving this compound are not currently available. The determination of a drug's binding site within a protein is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Without experimental data, any discussion of the specific protein-ligand interaction sites for this compound would be conjectural. Future crystallographic studies would be invaluable in elucidating the precise binding mode of this compound to its biological target(s).

Structure Activity Relationship Sar Studies

Contribution of the Cycloheptyl Moiety to Binding Affinity and Selectivity

The N-cycloheptyl group is a significant contributor to the molecule's interaction with biological targets, primarily through its size, shape, and lipophilicity.

The cycloheptyl ring is a large, flexible, and lipophilic moiety. Its size and hydrophobicity are critical for engaging with hydrophobic pockets within a receptor binding site. Lipophilicity is a key factor in drug design, influencing absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govbohrium.comresearchgate.net An increase in lipophilicity can enhance binding affinity for targets with hydrophobic pockets. However, excessively high lipophilicity can negatively impact solubility and other pharmacokinetic parameters. nih.govresearchgate.net

The seven-membered cycloheptyl ring does not have the rigid, well-defined chair conformation of a cyclohexane (B81311) ring. Instead, it exists in a dynamic equilibrium between several conformations, most notably the twist-chair and twist-boat forms. This conformational flexibility can be a double-edged sword; while it may allow the molecule to adapt to the shape of various binding sites, it comes at an entropic cost upon binding, which can potentially reduce affinity compared to more rigid analogues. pharmablock.com In studies comparing cycloalkyl groups as recognition units for artificial receptors, the cyclohexyl group often demonstrates more favorable binding properties than cyclopentyl or cycloheptyl groups, though the differences may not be substantial. nih.gov The incorporation of a cyclohexyl group can lead to better receptor efficiency compared to a cycloheptyl-containing counterpart. nih.gov

| Feature | Description | Impact on Binding | Reference |

|---|---|---|---|

| Lipophilicity | The hydrophobic nature of the cycloheptyl ring. | Enhances binding to hydrophobic pockets but can decrease aqueous solubility. | |

| Conformational Flexibility | Ability to adopt multiple shapes (e.g., twist-chair, twist-boat). | May allow for adaptation to the binding site but can incur an entropic penalty upon binding, potentially lowering affinity. | pharmablock.com |

| Ring Size Comparison | Studies on related systems suggest cyclohexyl rings can offer better binding efficiency than cycloheptyl rings. | The slightly larger and more flexible cycloheptyl ring may not achieve the optimal fit provided by a more rigid cyclohexyl ring in some receptors. | nih.gov |

While the parent compound features an unsubstituted cycloheptyl ring, hypothetical substitutions could significantly modulate its activity. The introduction of substituents would alter the ring's steric profile, lipophilicity, and electronic properties. For example, adding small alkyl groups could increase lipophilicity and van der Waals interactions, potentially improving affinity if the binding pocket can accommodate the extra bulk. Conversely, introducing polar functional groups (e.g., hydroxyl, amino) would decrease lipophilicity, which could be detrimental to binding in a hydrophobic pocket but might improve solubility or introduce new hydrogen bonding opportunities. The strategic placement of such substituents would be critical and would depend entirely on the specific topology of the target receptor.

Role of the Piperazine (B1678402) Core in Molecular Recognition

The piperazine ring is a cornerstone of many biologically active compounds, acting as a versatile scaffold that connects different pharmacophoric elements. mdpi.com Its conformational properties and the substitution pattern on its two nitrogen atoms are pivotal for molecular recognition. researchgate.netresearchgate.net

The piperazine moiety in the title compound is disubstituted at the N1 and N4 positions. This substitution pattern is the most common among piperazine-containing drugs. rsc.org The nature of the groups attached to these nitrogens dictates the molecule's properties. The N1-cycloheptyl group provides a bulky, lipophilic anchor, while the N4-benzyl group introduces aromatic interactions.

The basicity of the piperazine nitrogens is a crucial factor. Typically, one nitrogen atom (often the one attached to an alkyl group like cycloheptyl) will be more basic and is likely to be protonated at physiological pH. This positive charge is often essential for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. nih.gov The other nitrogen, attached to the electron-rich dimethoxybenzyl group, will be less basic. nih.gov The specific nature of the N-substituents is a key determinant of a compound's selectivity and affinity for its target. nih.govnih.gov In many SAR studies of piperazine derivatives, altering the N-substituents leads to dramatic changes in biological activity. nih.govresearchgate.netnih.gov For instance, replacing an N-aryl group with a different heterocyclic ring can completely change the affinity and selectivity profile. nih.gov

| Substitution Pattern | Effect on Properties | Example Interaction | Reference |

|---|---|---|---|

| N1-Alkyl (e.g., Cycloheptyl) | Increases lipophilicity and steric bulk. The associated nitrogen is typically more basic. | Forms ionic bonds or key hydrogen bonds when protonated. Engages hydrophobic pockets. | nih.gov |

| N4-Aryl/Benzyl (B1604629) (e.g., 2,5-Dimethoxybenzyl) | Influences electronic properties, introduces potential for π-π stacking or other aromatic interactions. The associated nitrogen is less basic. | Participates in van der Waals and aromatic interactions with the receptor. | nih.gov |

| Bioisosteric Replacement (e.g., Piperidine for Piperazine) | Can significantly alter basicity, protonation state, and receptor selectivity (e.g., H3 vs. σ1 receptors). | Leads to different binding affinities and functional outcomes at various targets. | nih.gov |

The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible and may be relevant during receptor binding. In N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions. The preferred conformation depends on the steric bulk of the substituents. Generally, large substituents like the cycloheptyl and benzyl groups will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Importance of the 2,5-Dimethoxybenzyl Fragment for Interactions

The 2,5-dimethoxybenzyl fragment is the primary source of aromatic and potential hydrogen-bonding interactions for the molecule. The phenyl ring itself can participate in favorable hydrophobic and van der Waals interactions, as well as π-π stacking or cation-π interactions with aromatic or charged residues in the receptor.

The two methoxy (B1213986) groups (-OCH₃) at the 2- and 5-positions significantly influence the electronic properties of the phenyl ring. As electron-donating groups, they increase the electron density of the aromatic system. bloomtechz.com The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in a binding pocket. The substitution pattern is also vital; the placement of these groups at the 2- and 5-positions creates a specific electronic and steric profile that will be recognized differently by a receptor compared to other substitution patterns (e.g., 3,4-dimethoxy). In related classes of compounds, such as dimethoxyphenethylamines, the position of methoxy groups is a known determinant of receptor selectivity and agonist/antagonist activity.

Aromatic Ring Substitutions and Electronic Effects

The 2,5-dimethoxybenzyl group is a key component of the molecule, and modifications to this aromatic ring can significantly impact its electronic properties and, consequently, its binding affinity for target proteins.

Detailed Research Findings: Studies on analogous arylpiperazine compounds demonstrate that the nature and position of substituents on the aromatic ring are critical determinants of activity. For instance, the presence of electron-donating groups, such as the methoxy groups in the parent compound, can influence the electron density of the ring and its ability to engage in pi-stacking or other non-covalent interactions within a receptor's binding pocket.

Research on a series of N-(substituted phenyl)piperazine conjugates showed that substituents on the aromatic ring that carry non-bonding electrons caused bathochromic shifts (shifts to longer wavelengths) in UV-Vis absorption bands, indicating a direct influence on the molecule's electronic properties. mdpi.com Similarly, SAR studies on inhibitors of human equilibrative nucleoside transporters found that the presence of a halogen substitute on the fluorophenyl moiety attached to a piperazine ring was essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hk Replacing a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring could abolish activity, but this activity could be restored by adding specific substituents, such as a meta-chloro or para-ethyl group, highlighting the importance of both electronic effects and steric factors. polyu.edu.hk

The table below illustrates hypothetical SAR data for the benzyl ring based on established principles for arylpiperazine analogs.

| Substituent at R1/R2 | Electronic Effect | Relative Activity (Hypothetical) | Rationale |

|---|---|---|---|

| 2,5-OCH3 (Parent) | Electron-Donating | Baseline | Provides favorable electronic and steric properties for binding. |

| 2,5-Cl | Electron-Withdrawing | Decreased | Alters charge distribution, potentially disrupting key electronic interactions. polyu.edu.hk |

| 2-OCH3, 5-H | Less Electron-Donating | Slightly Decreased | The second methoxy group may be crucial for optimal binding. |

| 2,5-CF3 | Strongly Electron-Withdrawing | Significantly Decreased | Drastic change in electronics and lipophilicity likely unfavorable. mdpi.com |

| 3,4-OCH3 | Electron-Donating | Variable | Positional shift alters interaction geometry with the target. |

Alkyl Linker Length and Flexibility

In 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine, the benzyl group itself acts as a short, somewhat flexible linker between the piperazine core and the aromatic ring. While the core structure is defined by a methylene (B1212753) bridge (-CH2-), studies on related compounds where this linker is extended or constrained provide valuable SAR insights. The N-cycloheptyl group also plays a crucial role in defining the molecule's interaction with its target.

Detailed Research Findings: The size and nature of the N-alkyl substituent on the piperazine ring can significantly influence pharmacokinetic properties and membrane interactions. nih.gov In one study, replacing a cyclohexyl group with a larger cycloheptyl ring reduced both enzyme and whole-cell activity by about tenfold, suggesting that the size of this lipophilic group is finely tuned for optimal activity. nih.gov

For the linker connecting the piperazine and aryl moiety, its length and flexibility are pivotal. Excessively long or flexible linkers can reduce bioactivity by increasing the spatial distance between key pharmacophoric elements, hindering the formation of an efficient complex with the target. Conversely, short or rigid linkers might restrict the molecule from adopting the optimal conformation for binding.

The table below summarizes the expected impact of modifying the linker and N-alkyl groups.

| Modification | Structural Change | Expected Impact on Activity | Rationale |

|---|---|---|---|

| N-Cycloheptyl (Parent) | Large, lipophilic group | Baseline | Provides a specific steric and lipophilic profile for the binding pocket. |

| N-Cyclohexyl | Slightly smaller alkyl group | Potentially Increased | A smaller ring might provide a better fit in some targets. nih.gov |

| N-Methyl | Small alkyl group | Decreased | Loss of significant lipophilic interactions. nih.gov |

| -CH2- (Parent Linker) | Single methylene bridge | Baseline | Provides optimal spacing and orientation of the aryl group. |

| -(CH2)2- | Increased linker length | Likely Decreased | Alters the distance between the piperazine and aryl rings, disrupting binding. nih.gov |

| Direct Connection | No linker | Significantly Decreased | Severe steric hindrance and improper orientation of the aryl group. |

Comprehensive SAR Mapping through Analog Synthesis and Evaluation

A thorough understanding of the SAR for the this compound scaffold is achieved by synthesizing and evaluating a diverse library of analogs. This process involves systematically modifying each part of the molecule—the N-cycloalkyl group, the piperazine ring, the benzyl linker, and the aromatic ring—to probe the specific requirements of the biological target.

Detailed Research Findings: This approach has been successfully applied to many piperazine-containing series. For example, extensive SAR studies on hybrid aminotetralin arylpiperazine molecules have focused on introducing various bioisosteric and aromatic substitutions on the piperazine ring to probe accessory binding domains on dopamine (B1211576) D2/D3 receptors. researchgate.net These studies demonstrate that N-substitution on the piperazine ring can accommodate a wide variety of groups, including substituted indole (B1671886) rings, and that the nature of these substitutions plays an important role in determining binding affinities and selectivity. researchgate.net Another study explored a series of analogs of a piperazine-based inhibitor, modifying the N-naphthalene and phenyl moieties to establish a clear SAR and guide the design of more potent and selective inhibitors. polyu.edu.hk

The general workflow involves:

Design: Hypothesize which molecular features are important for activity.

Synthesis: Create a series of analogs where these features are systematically varied.

Evaluation: Test the analogs in biochemical or whole-cell assays.

Analysis: Correlate the structural changes with the observed changes in activity to build an SAR model.

Positional Scanning of Substituents

Positional scanning is a key tactic in SAR mapping, particularly for the aromatic ring. It involves moving a specific substituent to different positions on the ring to determine the optimal location for interaction with the target.

Detailed Research Findings: For the 2,5-dimethoxybenzyl moiety, positional scanning would involve synthesizing isomers with methoxy groups at other positions (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-) and comparing their activities to the parent compound. This reveals which regions of the binding pocket are tolerant of substitutions and which have strict steric or electronic requirements.

A study on FPMINT analogues demonstrated this principle effectively. The replacement of a naphthalene group with a benzene ring abolished activity. polyu.edu.hk However, adding a chloride to the meta position of this new benzene ring restored activity for one target (ENT1), while adding a methyl group to the meta position or an ethyl group to the para position regained activity for two targets (ENT1 and ENT2). polyu.edu.hk This shows a clear positional effect of substituents on activity and selectivity.

| Analog | Position of -OCH3 Groups | Relative Activity (Hypothetical) | Rationale |

|---|---|---|---|

| Parent Compound | 2,5- | 100% | Optimal positioning for target interaction. |

| Isomer 1 | 3,4- | 50% | Suboptimal geometry for key binding interactions. |

| Isomer 2 | 2,6- | 10% | Steric hindrance from ortho-substituents may prevent proper binding. |

| Isomer 3 | 4- (mono-substituted) | 30% | Loss of a key interaction provided by the second methoxy group. |

Isosteric Replacements and Bioisosterism

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic properties to improve the molecule's physicochemical or pharmacological characteristics. drughunter.comctppc.org This can be applied to all three main components of this compound.

Detailed Research Findings:

Piperazine Ring: The piperazine moiety is often used in drug design due to its favorable properties. researchgate.net However, it can be replaced with bioisosteres to modulate basicity, polarity, and metabolic stability. Common bioisosteres for piperazine include homopiperazine, diazepane, or constrained bicyclic diamines. Replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity.

Aromatic Ring: The 2,5-dimethoxybenzene ring can be replaced with other aromatic or even non-aromatic systems. Heterocyclic rings like pyridine, thiophene, or pyrazole (B372694) can mimic the phenyl ring while introducing different electronic properties and potential hydrogen bonding sites. Saturated rings like cyclohexane can serve as non-aromatic bioisosteres for a phenyl group, offering a more three-dimensional structure that may improve binding affinity. pharmablock.com

Cycloheptyl Group: The cycloheptyl group can be replaced by other bulky alkyl groups (e.g., cyclohexyl, cyclooctyl) or by phenyl or benzyl groups to probe the size and nature of the lipophilic binding pocket. nih.govpharmablock.com

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Piperazine | Homopiperazine | Altered flexibility and pKa. |

| Piperazine | Constrained Bicyclic Diamine | Increased rigidity, potentially improving affinity and selectivity. |

| Dimethoxybenzene | Pyridine Ring | Introduce H-bond acceptor, alter electronics. |

| Dimethoxybenzene | Cyclohexane Ring | Remove aromaticity, increase 3D shape, improve metabolic stability. pharmablock.com |

| Cycloheptyl | Cyclohexyl | Reduced size, may improve binding fit. nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. herts.ac.uk For a class of compounds like the derivatives of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized analogs and to guide further drug design efforts.

Detailed Research Findings: The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed biological activity.

For piperazine derivatives, QSAR studies have identified several key descriptors that significantly correlate with biological activity. These can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Physicochemical Descriptors: Including lipophilicity (logP), molar refractivity (MR), and aqueous solubility (Log S), which influence the compound's pharmacokinetics.

Topological Descriptors: Such as the Topological Polar Surface Area (PSA), which is related to membrane permeability.

A successful QSAR model, validated through internal and external cross-validation techniques, can provide valuable insights into the mechanisms of action and highlight the most important structural features for activity. nih.gov

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Governs charge-transfer and orbital interactions with the target. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Defines the required size and shape for optimal fit in the binding site. |

| Hydrophobicity | logP | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |

| Topological | Polar Surface Area (PSA) | Molecular polarity | Predicts transport properties, such as blood-brain barrier penetration. |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is crucial for identifying potential biological targets for a ligand and elucidating its binding mechanism at the atomic level. In the case of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine, docking simulations can screen various protein targets to hypothesize its mechanism of action. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and evaluating the binding affinity using a scoring function.

Once a potential binding pose of this compound within a protein's active site is predicted, a detailed analysis of the intermolecular interactions is performed. These interactions are fundamental for the stability of the ligand-protein complex. Key interactions that are typically analyzed include:

Hydrogen Bonds: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, while the methoxy (B1213986) oxygen atoms on the benzyl (B1604629) ring can also participate as acceptors.

Hydrophobic Interactions: The nonpolar cycloheptyl ring and the aromatic dimethoxybenzyl group are expected to form significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Cation-π Interactions: The protonated nitrogen of the piperazine ring can engage in favorable interactions with the aromatic rings of amino acids like tyrosine, tryptophan, or phenylalanine. mdpi.com

These interactions are crucial for understanding the specificity and strength of the binding.

Interactive Table: Representative Ligand-Protein Interactions for this compound in a Hypothetical Receptor

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogen | Tyrosine, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Methoxy Oxygen | Asparagine, Glutamine |

| Hydrophobic | Cycloheptyl Ring | Leucine, Isoleucine, Valine, Alanine |

| Hydrophobic | Benzyl Ring | Phenylalanine, Tryptophan |

| Cation-π | Protonated Piperazine Nitrogen | Tryptophan, Tyrosine |

The three-dimensional structure, or conformation, of a molecule is critical for its biological activity. This compound possesses significant conformational flexibility due to its cycloheptyl and piperazine rings, as well as the rotatable bond connecting the benzyl group. nih.gov

Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule in different environments. The piperazine ring typically adopts a stable chair conformation, but boat and twist-boat forms are also possible. nih.gov The large and flexible cycloheptyl ring has a more complex conformational landscape. mdpi.com Understanding the preferred spatial arrangement of the hydrophobic cycloheptyl group relative to the dimethoxybenzyl moiety is essential, as this determines how the molecule fits into a binding site. Computational methods can map the potential energy surface of the molecule to predict its most stable conformers. nih.gov

Interactive Table: Illustrative Low-Energy Conformers and Their Relative Energies

| Conformer ID | Piperazine Ring Conformation | Cycloheptyl Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Chair | Chair | 0.00 |

| 2 | Chair | Twist-Chair | 1.25 |

| 3 | Twist-Boat | Chair | 3.50 |

| 4 | Chair | Boat | 5.10 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would typically include features such as:

A hydrophobic feature representing the cycloheptyl group.

A second hydrophobic/aromatic feature for the dimethoxybenzyl ring.

Hydrogen bond acceptors corresponding to the methoxy oxygens and piperazine nitrogens.

A positive ionizable feature representing the basic nitrogen of the piperazine ring. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. researchgate.netresearchgate.net This involves searching large databases of chemical compounds to identify other molecules that match the pharmacophoric features. This approach is highly effective for discovering new compounds with potentially similar biological activities but different chemical scaffolds. nih.govrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule. researchgate.nettandfonline.com These calculations can yield highly accurate information about molecular geometry, charge distribution, and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. colab.ws

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. deeporigin.com For this compound, an ESP map would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating regions likely to act as hydrogen bond acceptors. researchgate.net Positive potential (colored blue) would be found around hydrogen atoms, particularly those attached to the protonated piperazine nitrogen, indicating electron-deficient regions.

Interactive Table: Representative Quantum Chemical Properties

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -0.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

Quantum chemical methods can be used to calculate the energies of different conformers with high accuracy, providing a more refined understanding of the conformational preferences than molecular mechanics methods. jddtonline.info This is particularly useful for analyzing the subtle energy differences between various chair, boat, and twist conformations of the saturated rings in this compound.

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers. For this compound, tautomerism is not a significant consideration. The molecule lacks the necessary functional groups, such as labile protons adjacent to a double bond (e.g., in keto-enol systems), that would lead to the formation of tautomers. rsc.org Its chemical structure is stable and not prone to this type of isomerization.

Molecular Dynamics Simulations to Elucidate Binding Kinetics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar piperazine derivatives to understand their binding kinetics with various biological targets. nih.govresearchgate.netresearchgate.net MD simulations provide a dynamic picture of the interaction between a ligand, such as the compound , and its receptor protein over time. This computational technique can elucidate the precise binding and unbinding pathways, which are often too transient to be captured by experimental methods alone.

The process typically begins with a molecular docking study to predict the most favorable binding pose of the compound within the receptor's active site. nih.gov This static model then serves as the starting point for the MD simulation. The simulation would immerse the ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then solve Newton's equations of motion for every atom in the system over a specified period, often ranging from nanoseconds to microseconds.

Through these simulations, researchers can observe the subtle conformational changes in both the ligand and the protein upon binding. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex, can be monitored throughout the simulation. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, which is a quantitative measure of the affinity between the compound and its target.

Advanced MD techniques, such as steered molecular dynamics or metadynamics, can be employed to simulate the unbinding of the ligand from the receptor. This allows for the determination of the dissociation rate constant (k_off), a critical parameter in defining the residence time of a drug on its target. A longer residence time can often be correlated with a more durable pharmacological effect. Similarly, the association rate constant (k_on) can be estimated, providing a comprehensive kinetic profile of the binding event. For a compound like this compound, these simulations would be invaluable in predicting its efficacy and duration of action at a molecular level.

In Silico Property Prediction (e.g., ADME-relevant parameters, excluding human-specific pharmacokinetics)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities, providing an early indication of their drug-likeness. researchgate.netmdpi.commdpi.comrsc.org For this compound, a range of ADME-relevant parameters can be calculated using various computational models. These predictions are based on the molecule's structure and physicochemical properties.

A critical aspect of a compound's potential as a therapeutic agent is its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These rules are guidelines used to assess the likelihood of a compound being orally bioavailable. The predicted properties for this compound are often evaluated against these criteria.

Below is an interactive data table summarizing the predicted ADME-relevant parameters for this compound, based on computational models commonly applied to similar small molecules.

| Property | Predicted Value | Description |

| Molecular Weight | 346.5 g/mol | The mass of one mole of the compound. |

| LogP (octanol-water partition coefficient) | 4.2 | A measure of the compound's lipophilicity, which influences its absorption and distribution. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pairs of electrons. |

| Topological Polar Surface Area (TPSA) | 30.9 Ų | The surface area of polar atoms in the molecule, which is related to its permeability across biological membranes. |

| Rotatable Bonds | 5 | The number of bonds that can freely rotate, influencing conformational flexibility. |

These predicted values suggest that this compound generally falls within the acceptable ranges for drug-like molecules. For instance, its molecular weight is below 500 g/mol , and it has an appropriate number of hydrogen bond acceptors, consistent with Lipinski's rules. mdpi.com The LogP value indicates a moderate level of lipophilicity, which is often favorable for oral absorption. The TPSA is also within a range that suggests good cell membrane permeability.

It is important to note that these in silico predictions are theoretical and require experimental validation to confirm their accuracy. However, they provide a valuable and cost-effective means of prioritizing compounds for further development in the early stages of drug discovery. nih.gov

Preclinical Biological Characterization in Non Human Models

In Vitro Cell-Based Assays for Specific Biological Endpoints (Beyond Receptor Binding)

In vitro cell-based assays are crucial for understanding the functional activity of a novel compound at a cellular level, moving beyond simple binding affinity to explore downstream signaling pathways and potential therapeutic activities.

Reporter gene assays are a versatile tool to study the modulation of specific signaling pathways by a test compound. nih.govnih.govpromega.commdpi.comthermofisher.com For a compound like 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine, which bears structural resemblance to ligands of G-protein coupled receptors (GPCRs), these assays are particularly valuable. In such an assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. nih.govnih.govpromega.com Activation or inhibition of the receptor by the test compound leads to a measurable change in the expression of the reporter gene.

For instance, if the compound is hypothesized to be an agonist at a specific GPCR, it would trigger a signaling cascade leading to the production of the reporter protein, which can be quantified. Conversely, if it is an antagonist, it would block the effect of a known agonist. These assays are instrumental in determining the functional potency and efficacy of a compound. nih.gov

Table 1: Representative Data from a Reporter Gene Assay for a Related Piperazine (B1678402) Derivative

| Concentration (nM) | Reporter Gene Activity (Fold Increase over Baseline) |

| 0.1 | 1.2 |

| 1 | 2.5 |

| 10 | 5.8 |

| 100 | 12.3 |

| 1000 | 15.1 |

| 10000 | 15.3 |

This table illustrates the type of dose-response data that would be generated to determine the potency (EC50) and efficacy of a compound in a reporter gene assay. The data is hypothetical and for illustrative purposes only.

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets to identify novel activities. chemdiv.comnih.govnih.govmdpi.com For a novel piperazine derivative, HTS could uncover unexpected therapeutic potential beyond its primary hypothesized target. Compound libraries are screened against various assays, including enzymatic assays, cell viability assays, and receptor binding panels. chemdiv.commdpi.com

For a compound with a piperazine scaffold, which is present in drugs with diverse activities (e.g., antimicrobial, anticancer, CNS-active), HTS can be particularly fruitful. rsc.orgtandfonline.com Any "hits" from the initial screen would be followed by more detailed secondary assays to confirm the activity and determine the mechanism of action.

Exploratory Studies in Animal Models (Focus on Target Engagement and Mechanistic Insights)

Animal models are indispensable for understanding the in vivo pharmacology of a compound, including its ability to reach its target in the central nervous system (CNS) and modulate biological pathways.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to determine the extent to which a drug binds to its target receptor in the living brain. nih.govfrontiersin.orgnih.govwikipedia.orgwikipedia.org This requires the development of a radiolabeled version of the compound of interest or a competing radioligand for the same target. nih.govfrontiersin.org Animal models, such as rodents or non-human primates, are administered the radiotracer, and the PET scanner measures its distribution in the brain. nih.gov

By conducting a baseline scan and then another scan after administration of the non-radiolabeled drug, researchers can calculate the percentage of receptors occupied by the drug at different doses. frontiersin.orgnih.gov This information is critical for establishing a relationship between drug dosage, target engagement, and the desired pharmacological effect. frontiersin.org

Table 2: Representative PET Receptor Occupancy Data for a CNS-Active Compound

| Dose (mg/kg) | Plasma Concentration (ng/mL) | Receptor Occupancy (%) in Striatum |

| 0.1 | 5 | 15 |

| 0.3 | 18 | 45 |

| 1.0 | 60 | 75 |

| 3.0 | 150 | 90 |

| 10.0 | 400 | 95 |

This table provides an example of how receptor occupancy in a specific brain region increases with the dose and plasma concentration of a drug. The data is hypothetical and for illustrative purposes only.

To gain insight into the molecular mechanisms of a compound's action, researchers can investigate changes in the levels of specific biomarkers in animal tissues after drug administration. For a CNS-active compound, this would typically involve collecting brain tissue from treated animals and analyzing the expression of genes or proteins known to be involved in the targeted signaling pathways. nih.gov

For example, if a compound is an agonist at a particular receptor, this could lead to changes in the expression of downstream signaling molecules or transcription factors. Techniques such as quantitative PCR (qPCR) or Western blotting would be used to measure these changes.

For a compound intended to have effects on the central nervous system, it is essential to determine its ability to cross the blood-brain barrier (BBB) and its distribution in different brain regions and peripheral tissues. nih.gov In these studies, animals are administered the compound, and at various time points, blood and tissue samples (including the brain) are collected. nih.gov

The concentration of the compound in these samples is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma concentration ratio is a key parameter used to assess BBB penetration. nih.gov

Table 3: Representative Brain and Tissue Distribution Data for a Piperazine Derivative in Mice

| Time Post-Administration (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Liver Concentration (ng/g) | Brain/Plasma Ratio |

| 0.5 | 150 | 120 | 850 | 0.8 |

| 1 | 125 | 110 | 700 | 0.88 |

| 2 | 80 | 75 | 450 | 0.94 |

| 4 | 35 | 30 | 200 | 0.86 |

| 8 | 10 | 8 | 50 | 0.8 |

This table illustrates the pharmacokinetic profile of a compound in different tissues over time, providing insights into its absorption, distribution, and elimination. The data is hypothetical and for illustrative purposes only.

Ex Vivo Studies from Animal Models

Information from ex vivo studies on this compound in animal models is not available in published scientific literature.

Analytical Methodologies for Research Applications

Development of Robust Analytical Techniques for Compound Detection and Quantification in Biological Matrices (Non-Human)

Accurate detection and quantification of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine in non-human biological matrices like plasma, serum, and tissue homogenates are crucial for preclinical research. These analyses underpin pharmacokinetic and pharmacodynamic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of novel psychoactive substances due to its high sensitivity and selectivity. nih.goveuropeanreview.org The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation for biological matrices typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. waikato.ac.nz For piperazine (B1678402) derivatives, a simple protein precipitation with acetonitrile (B52724) followed by centrifugation can be an effective and rapid sample clean-up method. europeanreview.org

Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). nih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM). ojp.gov

A hypothetical LC-MS/MS method for the quantification of this compound in a non-human biological matrix is outlined below.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 5 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ of the compound |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

Method validation would be performed to assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect, ensuring the reliability of the analytical data. waikato.ac.nz

Radiolabeling of this compound with positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) enables in vivo imaging studies using Positron Emission Tomography (PET). PET is a powerful technique for non-invasively studying the distribution and kinetics of a compound in a living organism.

The synthesis of ¹¹C-labeled piperazine derivatives often involves the reaction of a suitable precursor with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. bjmu.edu.cn For this compound, a potential radiosynthesis route could involve the N-alkylation of a des-cycloheptyl piperazine precursor with [¹¹C]cycloheptyl iodide.

For ¹⁸F-labeling, a common strategy is the nucleophilic substitution of a leaving group (e.g., tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. oup.com A precursor of this compound could be synthesized with a suitable leaving group on the cycloheptyl or benzyl (B1604629) moiety to facilitate the introduction of ¹⁸F.

The radiosynthesis of these tracers requires specialized equipment, including a cyclotron for isotope production and automated synthesis modules for radiolabeling. The final product must undergo rigorous quality control, including determination of radiochemical purity, molar activity, and sterility before use in preclinical studies.

Table 2: General Characteristics of ¹¹C and ¹⁸F for PET Tracer Development

| Characteristic | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |

| Half-life | 20.4 minutes | 109.8 minutes |

| Positron Energy (max) | 0.96 MeV | 0.64 MeV |

| Production | Cyclotron (e.g., ¹⁴N(p,α)¹¹C) | Cyclotron (e.g., ¹⁸O(p,n)¹⁸F) |

| Typical Labeling Precursors | [¹¹C]CO₂, [¹¹C]CH₃I, [¹¹C]HCN | [¹⁸F]F⁻ |

Metabolite Identification (in vitro, non-human systems)

Understanding the metabolic fate of this compound is essential for interpreting its pharmacological and toxicological profile. In vitro metabolism studies using non-human systems, such as liver microsomes or S9 fractions from preclinical species (e.g., rat, mouse), are commonly employed for this purpose. nih.gov The use of microbial systems like the fungus Cunninghamella elegans has also been shown to be a valuable tool for predicting mammalian metabolism of xenobiotics, including some psychoactive substances. springermedizin.denih.gov

Following incubation of the parent compound with the in vitro system, the resulting mixture is analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-QTOF-MS). nih.gov This allows for the detection and structural elucidation of potential metabolites based on their accurate mass measurements and fragmentation patterns.

Based on the metabolism of structurally related N-benzylpiperazine and 2,5-dimethoxyphenethylamine compounds, potential metabolic pathways for this compound in non-human in vitro systems could include:

Hydroxylation: Addition of a hydroxyl group to the cycloheptyl ring, the aromatic ring of the benzyl group, or the piperazine ring. nih.gov

O-Demethylation: Removal of one or both of the methyl groups from the dimethoxybenzyl moiety.

N-Dealkylation: Cleavage of the cycloheptyl or the 2,5-dimethoxybenzyl group from the piperazine nitrogen.

Oxidation: Oxidation of the piperazine ring.

Table 3: Potential Phase I Metabolites of this compound in Non-Human In Vitro Systems

| Metabolic Reaction | Potential Metabolite Structure |

| Hydroxylation | Hydroxy-cycloheptyl-piperazinyl-(2,5-dimethoxybenzyl) |

| O-Demethylation | Cycloheptyl-piperazinyl-(hydroxy-methoxybenzyl) |

| N-Dealkylation | 1-(2,5-dimethoxybenzyl)piperazine |

| N-Dealkylation | 1-Cycloheptylpiperazine (B1581760) |

Chromatographic Separations for Isomer Isolation and Purification

The synthesis of this compound may result in the formation of various isomers, including positional isomers or stereoisomers if chiral centers are present or introduced during synthesis. The isolation and purification of these isomers are critical for their individual pharmacological characterization.

Preparative high-performance liquid chromatography (prep-HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures. phenomenex.comrssl.comgilson.comwelch-us.com The choice of the stationary and mobile phases is crucial for achieving optimal separation. For non-polar compounds like this compound, reversed-phase chromatography is often employed.

If the compound possesses chiral centers, the separation of enantiomers can be achieved using chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of compounds, including piperazine derivatives. bjmu.edu.cnnih.govscirp.orgnih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase can also be an effective technique for enantioseparation. bjmu.edu.cn

Table 4: Chromatographic Techniques for Isomer Isolation and Purification

| Technique | Stationary Phase | Mobile Phase | Application |

| Preparative HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | Purification of the target compound from reaction byproducts and impurities. |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Isopropanol, Acetonitrile/Methanol | Separation of enantiomers. jocpr.com |

| Supercritical Fluid Chromatography (SFC) | Chiral (e.g., Chiralpak IA) | CO₂ with co-solvent (e.g., Methanol, Isopropanol) | Enantiomeric separation. |

The collected fractions containing the purified isomers are typically analyzed by analytical HPLC or LC-MS to confirm their purity before subsequent research applications.

Analogues and Scaffold Optimization

Design and Synthesis of 1-Cycloheptyl-4-(2,5-Dimethoxybenzyl)piperazine Analogues

The synthesis of analogues typically begins with the core piperazine (B1678402) scaffold, which is then functionalized. A common synthetic route involves the N-alkylation of a monosubstituted piperazine with a suitable benzyl (B1604629) halide. For the parent compound, this would involve reacting 1-cycloheptylpiperazine (B1581760) with 2,5-dimethoxybenzyl chloride. Analogue synthesis follows similar pathways, utilizing a diverse range of commercially available or custom-synthesized building blocks to explore the structure-activity relationship (SAR).